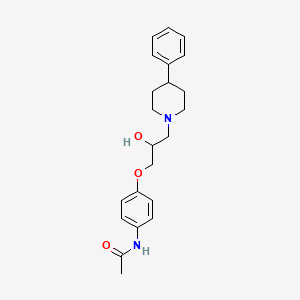
6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine is an organic compound with the molecular formula C12H14O2 It belongs to the class of benzodioxines, which are characterized by a benzene ring fused with a dioxine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,2-dimethyl-1,3-benzodioxole with an ethenylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-bromo-2,2-dimethyl-4H-1,3-benzodioxine
- 2,2-dimethyl-4H-1,3-benzodioxine
Uniqueness
6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine |
InChI |
InChI=1S/C12H14O2/c1-4-9-5-6-11-10(7-9)8-13-12(2,3)14-11/h4-7H,1,8H2,2-3H3 |
InChI 键 |
LIUOAPFUDMYYMC-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
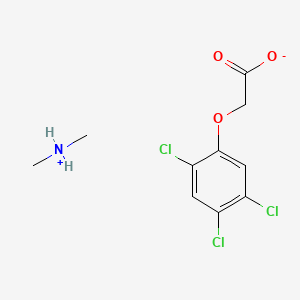
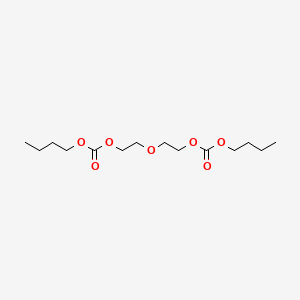
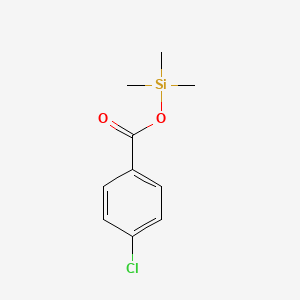


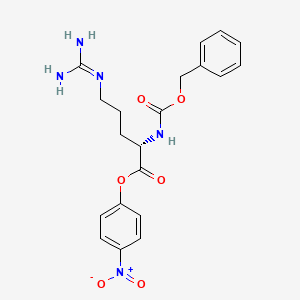
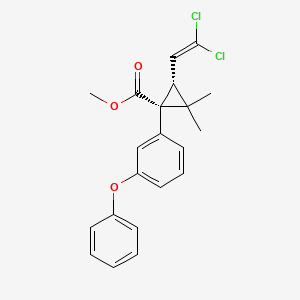
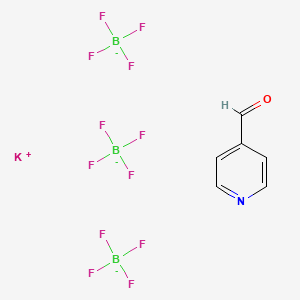
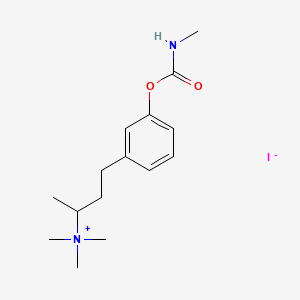
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)


